4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide
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Overview
Description
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by the presence of an iodophenyl group, a hydrazino group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE typically involves the condensation of 4-iodobenzaldehyde with 2-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with a butanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodophenylhydrazine
- 4-Iodophenyl isocyanate
- 4-{2-[(E)-(2-hydroxyphenyl)methylidene]hydrazino}-N-(4-iodophenyl)-4-oxobutanamide
Uniqueness
4-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl and hydrazino groups make it particularly versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C18H18IN3O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N'-[(E)-(4-iodophenyl)methylideneamino]-N-(2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H18IN3O2/c1-13-4-2-3-5-16(13)21-17(23)10-11-18(24)22-20-12-14-6-8-15(19)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
ZZVMALQWZFYYIT-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
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